

Application Notes and Protocols: CCK Receptor Binding Assay for PNB-001

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Compound of Interest

Compound Name: PNB-001

Cat. No.: B15615615

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Introduction

PNB-001 is a novel, isoform-selective antagonist of the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including gastrointestinal function and cancer.[1][2] Accurate characterization of the binding affinity of **PNB-001** to its target receptor is crucial for understanding its pharmacological profile and therapeutic potential. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of **PNB-001** for the CCK1 and CCK2 receptors.

Data Presentation

The following table summarizes the binding affinities of **PNB-001** and reference compounds for the CCK1 and CCK2 receptors.

Compound	Receptor	IC50 (μM)	Selectivity
PNB-001	CCK1	>10	~450-fold for CCK2
CCK2	0.022 ± 0.002		
L-365,260 (CCK2 Antagonist)	CCK1	0.25 ± 0.01	
CCK2	0.003 ± 0.001		
Lorglumide (CCK1 Antagonist)	CCK1	0.17 ± 0.01	
CCK2	>10		

Data sourced from Lattmann et al., 2018.[\[1\]](#)[\[3\]](#)

Experimental Protocols

This section details the methodologies for preparing the necessary biological materials and performing the competitive radioligand binding assay.

Membrane Preparation

a) CCK2 Receptor (from Guinea Pig Cerebral Cortex)

This protocol is adapted from general methods for preparing brain tissue membranes.

- **Tissue Homogenization:** Euthanize a guinea pig and dissect the cerebral cortex on ice. Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
- **Centrifugation:** Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- **Membrane Pelleting:** Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

- Washing: Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
- Final Preparation: Resuspend the final membrane pellet in assay buffer (see section 2.2) to a protein concentration of 1-2 mg/mL, as determined by a Bradford or BCA protein assay. Aliquot and store at -80°C until use.

b) CCK1 Receptor (from Rat Pancreas)

This protocol is adapted from general methods for preparing pancreatic membranes.

- Tissue Homogenization: Euthanize a rat and dissect the pancreas on ice. Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Polytron homogenizer.
- Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Membrane Pelleting: Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
- Washing: Wash the pellet by resuspending in homogenization buffer and repeating the centrifugation.
- Final Preparation: Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL. Aliquot and store at -80°C.

CCK Receptor Radioligand Binding Assay

This competitive binding assay measures the ability of **PNB-001** to displace a radiolabeled ligand from the CCK1 and CCK2 receptors.

a) Materials and Reagents

- CCK2 Receptor Membranes: Prepared from guinea pig cerebral cortex.
- CCK1 Receptor Membranes: Prepared from rat pancreas.
- Radioligand: [125I]-labeled Gastrin or [3H]-L-365,260 for CCK2 receptor. [125I]-CCK-8 for CCK1 receptor. The final concentration should be at or below the K_d of the radioligand for its

receptor.

- **PNB-001**: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
- Reference Compounds: L-365,260 (for CCK2) and Lorglumide (for CCK1) prepared similarly to **PNB-001**.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration (e.g., 10 μM) of a non-labeled CCK receptor agonist (e.g., CCK-8) or antagonist.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B or GF/C).
- Scintillation fluid.
- Microplate scintillation counter.

b) Assay Procedure

- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: 50 μL of assay buffer.
 - Non-specific Binding: 50 μL of the non-specific binding control.
 - Test Compound (**PNB-001**): 50 μL of each dilution of **PNB-001**.
 - Reference Compound: 50 μL of each dilution of the respective reference compound.
- Add Radioligand: Add 50 μL of the appropriate radioligand solution to all wells.
- Add Membranes: Add 100 μL of the respective membrane preparation (CCK1 or CCK2) to all wells. The final assay volume is 200 μL.

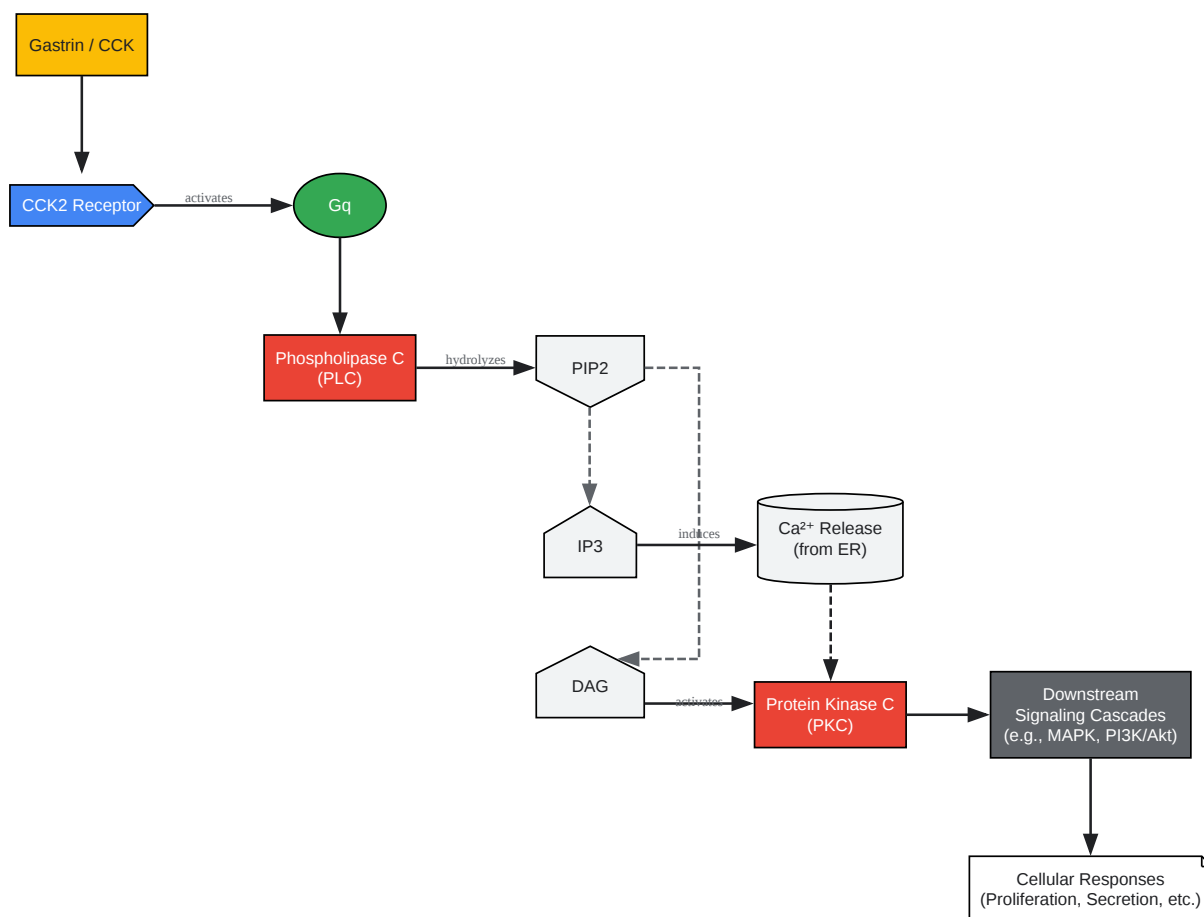
- Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation.
- Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity in a scintillation counter.

c) Data Analysis

- Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of **PNB-001** or the reference compound.
- Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀).
- Calculate K_i: Convert the IC₅₀ value to a binding affinity constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

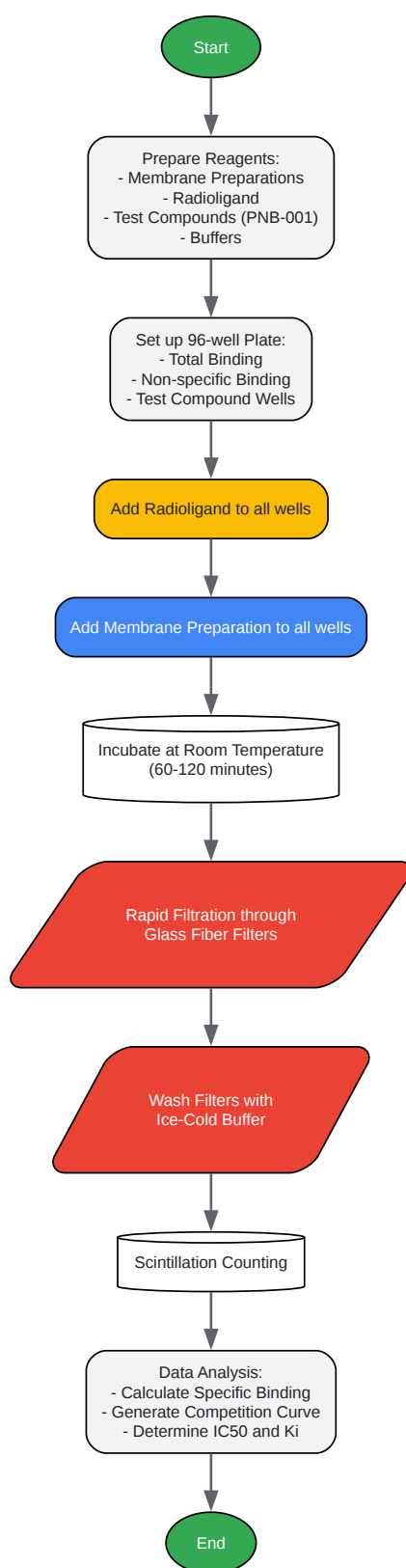
CCK2 Receptor Signaling Pathway



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Caption: Simplified signaling pathway of the CCK2 receptor.

Experimental Workflow for CCK Receptor Binding Assay



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Caption: Workflow for the CCK receptor competitive binding assay.

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References

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